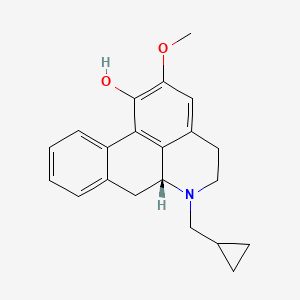
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is a complex organic compound with a unique structure that includes a dibenzoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoquinoline core, followed by the introduction of the cyclopropylmethyl and methyl groups. The final step involves the reduction of the quinoline to the tetrahydroquinoline form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached.
Applications De Recherche Scientifique
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethyl-2-Methoxy-5,6,6A,7-Tetrahydro-4H-Dibenzo[De,G]Quinolin-1-Ol: Another compound with a similar dibenzoquinoline core.
Tetrahydroquinoline Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is unique due to its specific functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
37082-18-1 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(6aR)-6-(cyclopropylmethyl)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C21H23NO2/c1-24-18-11-15-8-9-22(12-13-6-7-13)17-10-14-4-2-3-5-16(14)20(19(15)17)21(18)23/h2-5,11,13,17,23H,6-10,12H2,1H3/t17-/m1/s1 |
Clé InChI |
AHNVXIFOULNIOP-QGZVFWFLSA-N |
SMILES isomérique |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
SMILES canonique |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


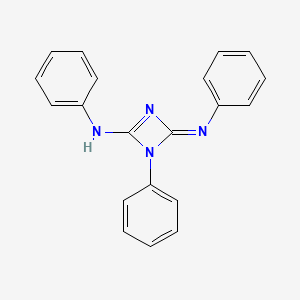
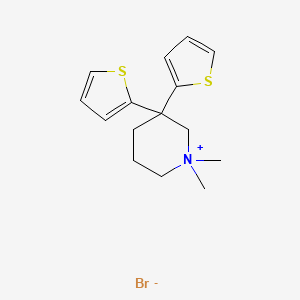

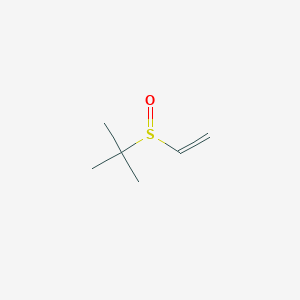
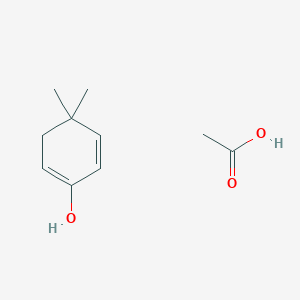
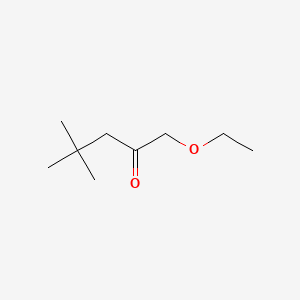
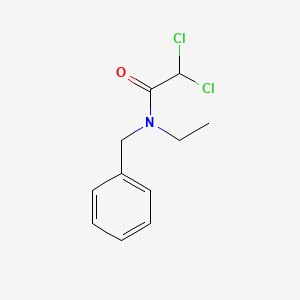
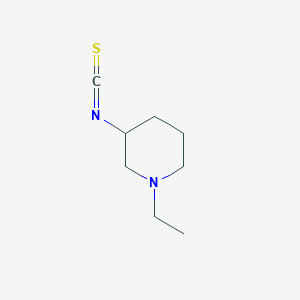

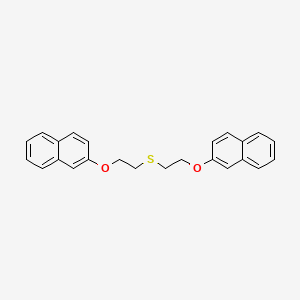
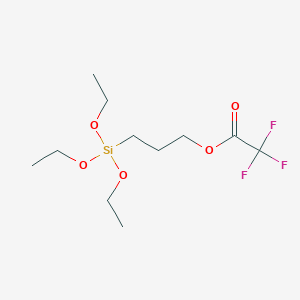
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
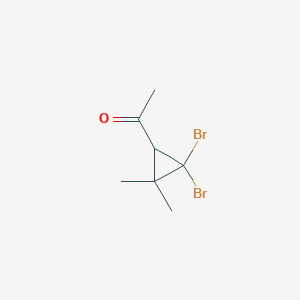
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
